molecular formula C18H28N2O3S B4113618 N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide

N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4113618
M. Wt: 352.5 g/mol
InChI Key: TVGDZIJOLLIBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide, commonly known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use as a pain reliever. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.

Mechanism of Action

SNC80 acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects. Unlike traditional opioid drugs, SNC80 has a high affinity for this receptor and is highly selective, meaning it binds to it more specifically than other compounds. This selectivity may contribute to its reduced side effect profile.
Biochemical and Physiological Effects
SNC80 produces a range of physiological and biochemical effects, including pain relief, sedation, and respiratory depression. It also affects the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on mood and behavior. SNC80 has been shown to have a longer duration of action than traditional opioid drugs, which may make it a more effective pain reliever.

Advantages and Limitations for Lab Experiments

SNC80 has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively stable and easy to synthesize. However, SNC80 may not be suitable for all types of experiments, as its effects may differ from those of other opioid drugs. Additionally, its potential for abuse and addiction may limit its use in some settings.

Future Directions

There are several potential future directions for research on SNC80. One area of interest is its potential use in treating chronic pain, which is a major public health problem. Researchers may also investigate its effects on addiction and withdrawal symptoms, as well as its potential for use in combination with other drugs. Additionally, further studies may be conducted to better understand the biochemical and physiological effects of SNC80, and to identify any potential side effects or limitations.

Scientific Research Applications

SNC80 has been the subject of numerous scientific studies, particularly in the field of pain management. It has been shown to have potent analgesic effects in animal models, with fewer side effects than traditional opioid drugs. SNC80 has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and behavior.

properties

IUPAC Name

N-(3-methylbutyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)10-11-19-18(21)16-5-4-12-20(13-16)24(22,23)17-8-6-15(3)7-9-17/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDZIJOLLIBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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